molecular formula C10H12N2O2 B2966054 3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one CAS No. 2199061-70-4

3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one

Cat. No.: B2966054
CAS No.: 2199061-70-4
M. Wt: 192.218
InChI Key: RSDLGKDPQBUXAT-UHFFFAOYSA-N
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Description

3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 4-methylpyridinyloxy substituent at the 3-position of the lactam ring. The compound’s unique substitution pattern may influence its physicochemical properties, binding affinity, and metabolic stability compared to other pyrrolidin-2-ones .

Properties

IUPAC Name

3-(4-methylpyridin-2-yl)oxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-2-4-11-9(6-7)14-8-3-5-12-10(8)13/h2,4,6,8H,3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDLGKDPQBUXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one typically involves the reaction of 4-methylpyridin-2-ol with a suitable pyrrolidin-2-one derivative. One common method involves the use of a base to deprotonate the hydroxyl group of 4-methylpyridin-2-ol, followed by nucleophilic substitution with a halogenated pyrrolidin-2-one .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups at the pyridin-2-yloxy position .

Mechanism of Action

The mechanism of action of 3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-2-one ring and the pyridin-2-yloxy group can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The position and nature of substituents on the pyrrolidin-2-one core significantly affect biological activity and synthetic routes. Key comparisons include:

Substituent Position
  • 3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one : The 4-methylpyridinyloxy group at the 3-position may enhance interactions with aromatic binding pockets in biological targets.
  • 4-{[(4-Methylpyridin-2-yl)oxy]methyl}-1-{[1-(pyrimidine-2-carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one () : This derivative has a pyridinyloxy group at the 4-position, coupled with a piperidinylmethyl substituent. The bulkier substitution pattern likely impacts its pharmacokinetic profile and target selectivity compared to the simpler 3-substituted compound .
Functional Group Variations
  • N-[4-Methoxy-3-tributylstannylbenzoyl]pyrrolidin-2-one (Compound 17, ): A benzoyl group at the N-position with a tin-based radiolabeling precursor.
  • 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one (): Features an arylpiperazinylpropyl chain, which contributes to antiarrhythmic activity via α1-adrenoceptor antagonism. The extended alkyl chain and arylpiperazine moiety increase molecular weight and lipophilicity compared to the target compound .
Antiarrhythmic Agents
  • 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives: QSAR studies reveal that antiarrhythmic activity correlates with PCR (polarizability) and JGI4 (topological charge) descriptors. These compounds exhibit α1-adrenoceptor antagonism, reducing arrhythmia risk .
Enzyme Inhibitors
  • L13 and L14 () : Fluorinated pyrrolidin-2-one derivatives act as SARS-CoV 3CL protease inhibitors. The 2-fluorothiomorpholin-3-yl and 3-fluoropiperidin-4-yl substituents enhance binding to the protease’s catalytic site, suggesting that halogenation improves inhibitory activity .
Imaging Agents
  • [18F]FMPEP-d2 (): A radioligand with a 3-([18F]fluoromethoxy)phenyl group targets CB1 receptors.

Physicochemical and Market Considerations

  • 3-(Hydroxymethyl)pyrrolidin-2-one () : A commercially significant derivative with a hydroxymethyl group, produced globally for pharmaceutical intermediates. Its simpler structure contrasts with the target compound’s pyridinyloxy group, which may confer higher specificity but lower market availability .
  • 3-(Methoxymethyl)pyrrolidin-2-one () : Used in drug discovery and fragrance industries, highlighting the versatility of pyrrolidin-2-ones. The methoxymethyl group enhances solubility compared to aromatic substituents .

Biological Activity

3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one is a compound of interest due to its potential therapeutic applications, particularly in neurological and infectious diseases. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

The compound acts primarily as an inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial in the regulation of nitric oxide production in the nervous system. Inhibition of nNOS has been linked to neuroprotective effects, particularly in models of cerebral ischemia. For instance, studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant nNOS inhibitory activity, with selectivity ratios exceeding 1000-fold over other isoforms like endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) .

Neuroprotective Studies

Research involving animal models has shown that this compound can prevent hypoxia-induced neuronal death. In a study using a rabbit model for cerebral palsy, the compound significantly reduced the incidence of cerebral palsy phenotypes without affecting blood pressure regulated by eNOS .

Antiviral Activity

In addition to its neuroprotective properties, this compound has been evaluated for antiviral activity. Related pyrrolidine derivatives have shown effectiveness against various viruses, including tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1). The antiviral mechanisms are believed to involve interference with viral replication processes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolidine ring and the pyridine substituents can significantly enhance biological activity. For example, the introduction of various substituents on the pyridine ring has been correlated with increased potency against nNOS and improved pharmacokinetic properties .

Comparative Biological Activity

The following table summarizes the biological activities observed for this compound and related compounds:

CompoundBiological ActivityIC50 ValueSelectivity
This compoundnNOS Inhibitor5 nM>3800 (nNOS/eNOS)
Compound AAntiviral against TMVNot specifiedN/A
Compound BNeuroprotective in ischemiaNot specifiedN/A

Case Studies

  • Neuroprotection : In a controlled study involving ischemic injury models, administration of this compound resulted in a significant decrease in neuronal apoptosis markers compared to control groups .
  • Antiviral Efficacy : A series of experiments demonstrated that modifications to the compound's structure could enhance its antiviral efficacy against HSV-1, with some derivatives achieving over 90% inhibition at low concentrations .

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